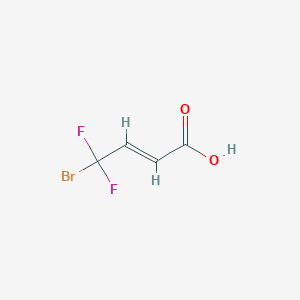
2H,3H-Perfluoronon-2-enoic acid
概要
説明
2H,3H-Perfluoronon-2-enoic acid is an organic compound characterized by a chain of nine carbon atoms. Its chemical formula is C9H3F13O2, and it has a molecular weight of 390.1 g/mol. This compound is part of the perfluorinated carboxylic acids family, known for their unique properties due to the presence of multiple fluorine atoms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H,3H-Perfluoronon-2-enoic acid typically involves the fluorination of non-enoic acid derivatives. The reaction conditions often require the use of strong fluorinating agents such as elemental fluorine or fluorine-containing compounds under controlled temperatures and pressures .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes, utilizing specialized equipment to handle the reactive fluorine gas safely. The process ensures high yield and purity of the final product, which is essential for its applications in various industries .
化学反応の分析
Types of Reactions
2H,3H-Perfluoronon-2-enoic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, commonly using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include various fluorinated derivatives, which retain the core structure of the original compound but exhibit different chemical properties due to the introduced functional groups .
科学的研究の応用
2H,3H-Perfluoronon-2-enoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to introduce fluorine atoms into organic molecules, enhancing their stability and reactivity.
Biology: Studied for its potential effects on biological systems, particularly in the context of fluorinated compounds’ interactions with biological membranes.
Medicine: Investigated for its potential use in drug development, particularly in designing fluorinated pharmaceuticals with improved metabolic stability.
Industry: Utilized in the production of fluorinated polymers and surfactants, which are essential in various industrial applications due to their unique properties
作用機序
The mechanism by which 2H,3H-Perfluoronon-2-enoic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The presence of multiple fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and van der Waals interactions, leading to significant changes in the target molecules’ structure and function . These interactions can modulate various biochemical pathways, influencing the compound’s overall biological activity.
類似化合物との比較
Similar Compounds
- 2H,3H-Perfluorohex-2-enoic acid
- 2H,3H-Perfluorooct-2-enoic acid
- 2H,3H-Perfluorodec-2-enoic acid
Uniqueness
Compared to similar compounds, 2H,3H-Perfluoronon-2-enoic acid stands out due to its specific chain length and the unique arrangement of fluorine atoms. This configuration imparts distinct chemical and physical properties, making it particularly useful in applications requiring high thermal stability and chemical resistance .
特性
IUPAC Name |
(E)-4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluoronon-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3F13O2/c10-4(11,2-1-3(23)24)5(12,13)6(14,15)7(16,17)8(18,19)9(20,21)22/h1-2H,(H,23,24)/b2-1+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYWWUCKTKBAQOL-OWOJBTEDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C/C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)\C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3F13O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![(3aR,5S,6S,6aR)-6-(Benzyloxy)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxole-5-carbaldehyde](/img/structure/B3040750.png)


![Methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate](/img/structure/B3040753.png)


